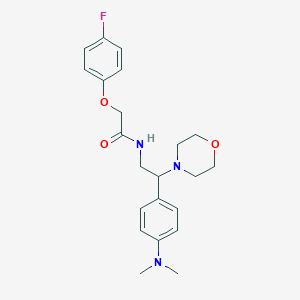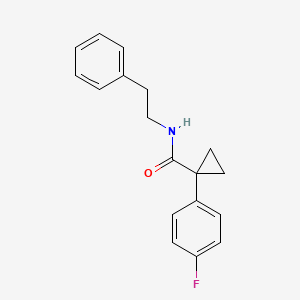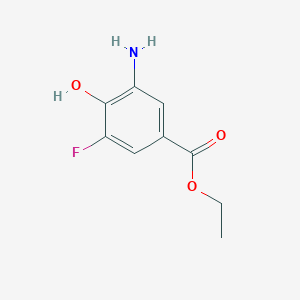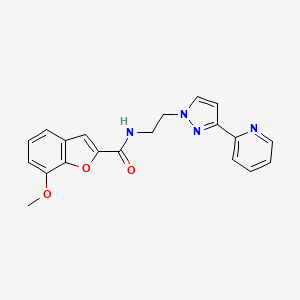![molecular formula C22H20N4O4S B2635374 N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688055-19-8](/img/no-structure.png)
N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a useful research compound. Its molecular formula is C22H20N4O4S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Potential Anticancer Applications
Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents : Compounds with structural features similar to the query compound have been synthesized and evaluated for their anticancer activity. For example, derivatives involving indole and thiazole moieties have shown moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, compared with doxorubicin, a reference drug. This suggests that such compounds, by virtue of their structural complexity and functionality, might possess significant biological activities, including anticancer properties (Abdelhamid et al., 2016).
Antibacterial and Antifungal Activities
Synthesis and Characterization of Novel 2-(6-methoxy-2-naphthyl)propionamide Derivatives : A series of novel compounds have been synthesized and shown to exhibit significant antibacterial and antifungal activities, in some cases matching or exceeding the efficacy of standard agents such as Ampicillin and Flucanazole. This highlights the potential of these compounds in addressing microbial resistance through novel structural motifs (Helal et al., 2013).
Novel Fused Mesoionic Compounds
One-pot Synthesis of Novel Fused Mesoionic Compounds : The creation of 1-substituted-5-thioxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-2-thiolates through base-catalyzed condensation showcases innovative synthetic pathways. Such compounds are characterized for their unique structural attributes, potentially leading to diverse biological activities (Kovalenko et al., 2020).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide involves the condensation of 2-(1H-indol-3-yl)ethanamine with 8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-carboxylic acid, followed by the acylation of the resulting intermediate with propanoyl chloride." "Starting Materials": [ { "name": "2-(1H-indol-3-yl)ethanamine", "amount": "1 equivalent" }, { "name": "8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-carboxylic acid", "amount": "1 equivalent" }, { "name": "propanoyl chloride", "amount": "1.2 equivalents" }, { "name": "triethylamine", "amount": "2 equivalents" }, { "name": "dichloromethane", "amount": "as solvent" }, { "name": "diethyl ether", "amount": "as solvent" }, { "name": "sodium bicarbonate", "amount": "as base" }, { "name": "sodium chloride", "amount": "as drying agent" } ], "Reaction": [ { "step": "Condensation of 2-(1H-indol-3-yl)ethanamine with 8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-carboxylic acid", "conditions": "in dichloromethane/diethyl ether with triethylamine as base", "reagents": [ { "name": "2-(1H-indol-3-yl)ethanamine", "amount": "1 equivalent" }, { "name": "8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-carboxylic acid", "amount": "1 equivalent" }, { "name": "triethylamine", "amount": "2 equivalents" } ], "product": "N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)prop-2-enamide" }, { "step": "Acylation of the intermediate with propanoyl chloride", "conditions": "in dichloromethane with sodium bicarbonate as base and sodium chloride as drying agent", "reagents": [ { "name": "N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)prop-2-enamide", "amount": "1 equivalent" }, { "name": "propanoyl chloride", "amount": "1.2 equivalents" }, { "name": "triethylamine", "amount": "2 equivalents" }, { "name": "sodium bicarbonate", "amount": "as base" }, { "name": "sodium chloride", "amount": "as drying agent" } ], "product": "N-(2-(1H-indol-3-yl)ethyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide" } ] } | |
CAS RN |
688055-19-8 |
Molecular Formula |
C22H20N4O4S |
Molecular Weight |
436.49 |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
InChI |
InChI=1S/C22H20N4O4S/c27-20(23-7-5-13-11-24-16-4-2-1-3-14(13)16)6-8-26-21(28)15-9-18-19(30-12-29-18)10-17(15)25-22(26)31/h1-4,9-11,24H,5-8,12H2,(H,23,27)(H,25,31) |
InChI Key |
VNRQVEAEMMCVKH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCC(=O)NCCC4=CNC5=CC=CC=C54 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride](/img/structure/B2635291.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-methoxynicotinamide](/img/structure/B2635292.png)





![2-(4-(2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)piperazin-1-yl)ethanol](/img/structure/B2635303.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]furan-3-carboxamide](/img/structure/B2635307.png)
![2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2635308.png)
![ethyl 2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2635313.png)
![2-{[2-(Cyclohexylamino)-2-oxoethyl]thio}benzoic acid](/img/structure/B2635314.png)